![molecular formula C15H17Cl3N2O2 B14915015 (2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a phenyl group, a trichloroethyl group, and a morpholine ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an acyl chloride.
Introduction of the Trichloroethyl Group: This step involves the use of trichloroethanol and a suitable activating agent such as thionyl chloride.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where morpholine reacts with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioethers.
Aplicaciones Científicas De Investigación
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The trichloroethyl group and morpholine ring play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-phenyl-N-[2,2,2-trichloro-1-(piperidin-4-yl)ethyl]prop-2-enamide
- (2E)-3-phenyl-N-[2,2,2-trichloro-1-(pyrrolidin-4-yl)ethyl]prop-2-enamide
Uniqueness
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activity compared to its analogs with different cyclic amines.
Propiedades
Fórmula molecular |
C15H17Cl3N2O2 |
|---|---|
Peso molecular |
363.7 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C15H17Cl3N2O2/c16-15(17,18)14(20-8-10-22-11-9-20)19-13(21)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2,(H,19,21)/b7-6+ |
Clave InChI |
OYSIKABTKLFMDM-VOTSOKGWSA-N |
SMILES isomérico |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


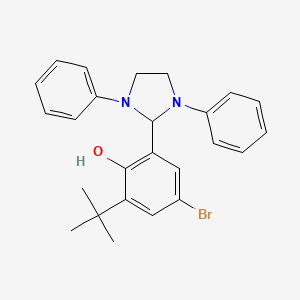
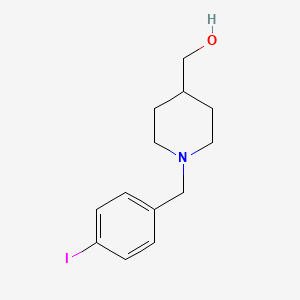
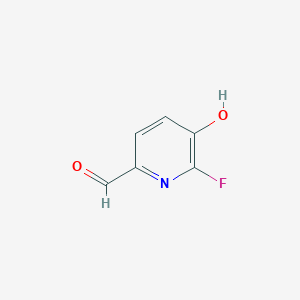

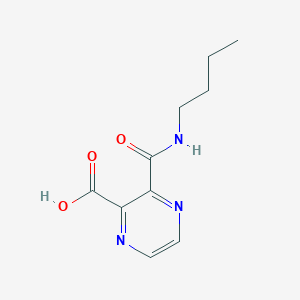
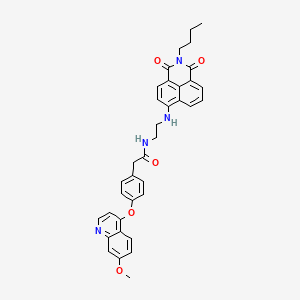
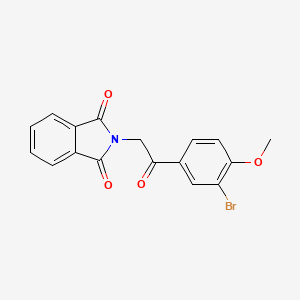
![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)
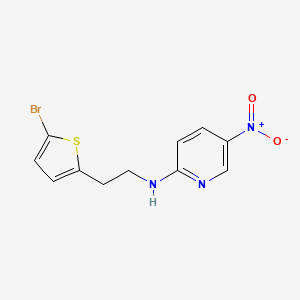
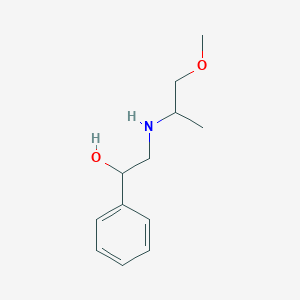
![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)

![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
